molecular formula C15H24N2O5S B12904106 Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- CAS No. 103595-49-9

Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy-

Cat. No.: B12904106
CAS No.: 103595-49-9
M. Wt: 344.4 g/mol
InChI Key: KGKFOLPOJITQOL-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with three methoxy groups at positions 2, 3, and 2. The nitrogen of the sulfonamide group is further modified with a 2-(1-pyrrolidinyl)ethyl side chain.

Properties

CAS No.

103595-49-9

Molecular Formula

C15H24N2O5S

Molecular Weight

344.4 g/mol

IUPAC Name

2,3,4-trimethoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C15H24N2O5S/c1-20-12-6-7-13(15(22-3)14(12)21-2)23(18,19)16-8-11-17-9-4-5-10-17/h6-7,16H,4-5,8-11H2,1-3H3

InChI Key

KGKFOLPOJITQOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCCN2CCCC2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an amine under basic conditions.

    Introduction of the Pyrrolidinyl Ethyl Group: This step involves the alkylation of the benzenesulfonamide with a suitable pyrrolidinyl ethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of benzenesulfonic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with biological receptors or enzymes, modulating their activity. The methoxy groups can enhance the compound’s binding affinity and specificity towards its targets. The sulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzenesulfonamide Derivatives

Key structural analogs differ in their amine-containing side chains and substitution patterns on the benzene ring:

Compound Name Substituent on Sulfonamide Nitrogen Methoxy Positions Molecular Formula Molecular Weight Key Data/Effects
N-(2-(Diethylamino)ethyl)-2,3,4-trimethoxybenzenesulfonamide Diethylaminoethyl 2,3,4 C15H26N2O5S 346.49 Intraperitoneal LD50 >500 mg/kg (mouse); neurobehavioral toxicity
Benzenesulfonamide, N-[2-(1-pyrrolidinyl)ethyl]-2,3,4-trimethoxy- (Target) Pyrrolidinylethyl 2,3,4 Likely C15H24N2O5S* ~344 (estimated) No direct toxicity data available; pyrrolidine may enhance lipophilicity vs. diethylamino
3,4,5-Trimethoxy-N-(3-methyl-2-pyridyl)benzamide (Benzamide analog) Pyridylmethyl 3,4,5 C16H18N2O4 302.33 Functional group shift (sulfonamide → benzamide); no toxicity data

*Estimated based on pyrrolidine (C4H8N) replacing diethylamino (C4H10N).

Key Observations:
  • Substituent Effects: The diethylaminoethyl group in the analog (CAS 103595-46-6) confers higher molecular weight and branched alkylamine properties, whereas the pyrrolidinylethyl group in the target compound introduces a cyclic amine. Cyclic amines like pyrrolidine often enhance metabolic stability and binding affinity due to constrained conformations .
  • Toxicity Profile: The diethylaminoethyl analog exhibits neurotoxic effects (e.g., somnolence, ptosis) at >500 mg/kg in mice . The pyrrolidinyl variant’s toxicity remains uncharacterized but may differ due to reduced alkyl chain flexibility.
  • Methoxy Positioning : The 2,3,4-trimethoxy configuration in sulfonamide derivatives contrasts with 3,4,5-trimethoxy substitution in benzamide analogs (e.g., CAS 64670-47-9). Ortho/meta methoxy groups may influence electronic distribution and steric hindrance at binding sites .

Functional Group Comparisons

  • Sulfonamide vs. Sulfonamides are also common in enzyme inhibitors (e.g., carbonic anhydrase) .
  • Pyrrolidine vs. Pyridine : Pyrrolidine’s cyclic structure provides rigidity and moderate basicity (pKa ~11), while pyridine (as in the benzamide analog) is aromatic and less basic (pKa ~5), altering pharmacokinetic properties .

Physicochemical and Pharmacological Implications

  • Lipophilicity: The pyrrolidinylethyl group likely increases logP compared to diethylaminoethyl due to reduced polar surface area. This could enhance blood-brain barrier penetration but may also raise toxicity risks.
  • Synthetic Accessibility: Pyrrolidine-containing compounds often require specialized cyclization steps, whereas diethylamino derivatives are more straightforward to synthesize .

Biological Activity

Benzenesulfonamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- , exploring its synthesis, biological evaluations, and potential therapeutic applications.

1. Chemical Structure and Properties

The chemical structure of Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy- can be represented as follows:

  • Molecular Formula : C13H19N1O4S
  • Molecular Weight : 285.36 g/mol

This compound features a benzenesulfonamide core with a pyrrolidine moiety and three methoxy groups that contribute to its solubility and biological activity.

2. Synthesis of the Compound

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For this specific compound, the synthetic pathway includes:

  • Step 1 : Formation of the sulfonamide by reacting benzenesulfonyl chloride with N-(2-(1-pyrrolidinyl)ethyl)amine.
  • Step 2 : Introduction of methoxy groups through methylation reactions using methyl iodide in the presence of a base.

3.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzenesulfonamide derivatives. A library of related compounds was tested for antibacterial and antifungal activities:

  • Antibacterial Potency : The compound exhibited moderate to excellent antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 5 to 11 µM for the most potent derivatives .
  • Antifungal Activity : Some derivatives showed effective antifungal properties, with MIC values around 6 µM .

3.2 Antioxidant Activity

The antioxidant activity was assessed through radical scavenging assays. The compound demonstrated significant antioxidant effects, contributing to its therapeutic potential in oxidative stress-related conditions .

3.3 Cytotoxicity Studies

Cytotoxicity evaluations against animal cell lines indicated that the compound was relatively safe at tested concentrations. The safety profile suggests potential for further development in cancer therapeutics without significant toxicity .

4. Structure-Activity Relationship (SAR)

The biological activity of benzenesulfonamide derivatives is influenced by their structural components:

  • Pyrrolidine Ring : Enhances interaction with biological targets.
  • Methoxy Groups : Improve solubility and stability.
  • Sulfonamide Moiety : Essential for antibacterial activity.

5. Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • A study synthesized a series of thiazole-tethered benzenesulfonamides and evaluated their antimicrobial properties alongside electronic properties calculated via quantum chemical methods .
  • Another research focused on the inhibition of specific kinases by pyrrolo[2,3-b]pyridin derivatives, indicating potential applications in cancer therapy due to their ability to inhibit cell proliferation .

6. Conclusion

Benzenesulfonamide, N-(2-(1-pyrrolidinyl)ethyl)-2,3,4-trimethoxy-, represents a promising candidate in medicinal chemistry with notable antibacterial, antifungal, and antioxidant activities. Further investigations are warranted to explore its full therapeutic potential and mechanisms of action.

Tables

Property Value
Molecular FormulaC13H19N1O4S
Molecular Weight285.36 g/mol
Antibacterial MIC5 - 11 µM
Antifungal MIC~6 µM
Antioxidant Activity% Radical Scavenging Activity: ~95%

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